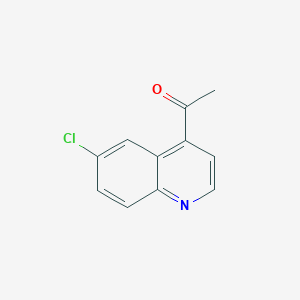

1-(6-Chloroquinolin-4-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

1-(6-chloroquinolin-4-yl)ethanone |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-3-2-8(12)6-10(9)11/h2-6H,1H3 |

InChI Key |

KPWJGSORZOBZOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C=C(C=CC2=NC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(6-Chloroquinolin-4-yl)ethan-1-one (B6257470)

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the carbon-carbon bond between the quinoline (B57606) ring and the acetyl group. This leads to two key synthons: a 6-chloroquinolin-4-yl cation and an acetyl anion equivalent.

A plausible synthetic equivalent for the 6-chloroquinolin-4-yl cation is a 4-halo-6-chloroquinoline, which can then undergo a coupling reaction. Alternatively, a 6-chloroquinoline-4-carboxylic acid or its derivative could serve as a precursor. The acetyl anion synthon can be realized through organometallic reagents such as acetylmagnesium bromide (a Grignard reagent) or lithium dimethylcuprate (a Gilman reagent).

Another significant retrosynthetic pathway involves disconnecting the bonds forming the pyridine (B92270) ring of the quinoline system. This approach leads back to a substituted aniline (B41778), specifically 4-chloroaniline (B138754), and a β-dicarbonyl compound or its equivalent that can provide the remaining atoms for the heterocyclic ring. This strategy is the foundation for several classical quinoline syntheses.

Diverse Synthetic Pathways to the Quinoline Core

Classical Condensation and Cyclization Reactions

Several named reactions are cornerstones of quinoline synthesis and can be adapted to produce the 6-chloroquinoline (B1265530) core. These methods typically involve the reaction of a substituted aniline with a three-carbon component, followed by cyclization and aromatization.

The Combes quinoline synthesis offers a direct route through the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgiipseries.org For the synthesis of a precursor to the target molecule, 4-chloroaniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The initial condensation forms an enamine intermediate, which upon treatment with a strong acid, such as sulfuric acid, undergoes cyclization and dehydration to yield a 2,4-dimethyl-6-chloroquinoline. iipseries.org Subsequent modification would be required to introduce the acetyl group at the 4-position.

The Doebner-von Miller reaction is another powerful method that utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.org This reaction can be tailored to produce substituted quinolines. For instance, the reaction of 4-chloroaniline with an appropriate α,β-unsaturated ketone under acidic conditions could lead to the formation of the 6-chloroquinoline skeleton. nih.gov

The following table summarizes key aspects of these classical methods:

| Reaction Name | Reactants | Key Features |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization of an enamine intermediate. wikipedia.orgiipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Can be a one-pot reaction with in-situ formation of the unsaturated carbonyl. wikipedia.org |

Transition Metal-Catalyzed Coupling Strategies for Quinoline Formation

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions for the efficient construction of heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for example, have been employed in the synthesis of quinoline derivatives. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. While not the most common route to the basic quinoline core, these strategies are invaluable for constructing more complex, substituted quinolines.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. researchgate.netdocumentsdelivered.com The synthesis of quinoline derivatives, including 4-quinolones, has been successfully achieved using microwave irradiation, often in solvent-free conditions or with environmentally benign solvents. researchgate.netresearchgate.netnih.gov These green chemistry approaches are becoming increasingly important in both academic and industrial settings.

Introduction and Modification of the Ethanone (B97240) Moiety at Position 4

Once the 6-chloroquinoline core is in hand, the next critical step is the introduction of the ethanone (acetyl) group at the C4 position.

Acylation and Related Reactions

The most direct conceptual approach for installing the acetyl group is through a Friedel-Crafts acylation reaction. organic-chemistry.org This would involve the reaction of 6-chloroquinoline with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). However, Friedel-Crafts reactions on pyridine and its fused derivatives like quinoline can be challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst.

A more contemporary and often more effective strategy involves the use of organometallic reagents. One such approach starts with 6-chloroquinoline-4-carbonitrile. This nitrile can be synthesized from the corresponding 4-chloro-6-chloroquinoline via nucleophilic substitution with a cyanide salt. The nitrile group can then be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup to yield the desired ketone, this compound. nih.gov

Alternatively, organocuprates, also known as Gilman reagents, can be employed. masterorganicchemistry.com The reaction of an acid chloride, such as 6-chloroquinoline-4-carbonyl chloride, with lithium dimethylcuprate (Li(CH₃)₂Cu) provides a milder method for the formation of the ketone. chemistrysteps.comyoutube.com This method is often preferred over Grignard reagents for its higher selectivity and tolerance of other functional groups. masterorganicchemistry.com

The following table outlines these methods for introducing the ethanone moiety:

| Method | Starting Material | Reagent(s) | Key Features |

| Grignard Reaction | 6-Chloroquinoline-4-carbonitrile | 1. CH₃MgBr, 2. H₃O⁺ | A classic method for forming carbon-carbon bonds. nih.gov |

| Organocuprate Reaction | 6-Chloroquinoline-4-carbonyl chloride | Li(CH₃)₂Cu | Generally provides higher yields and is more selective than Grignard reagents. masterorganicchemistry.comchemistrysteps.com |

Functional Group Interconversions of the Carbonyl

The carbonyl group of this compound is a prime site for a variety of functional group interconversions, enabling the introduction of diverse structural motifs. Common transformations include reduction, oxidation, and olefination reactions.

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, 1-(6-chloroquinolin-4-yl)ethanol, using various reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents are effective for this transformation. The choice of reagent can influence the reaction conditions and chemoselectivity.

Oxidation Reactions: While the acetyl group itself is not readily oxidized further without cleaving the carbon-carbon bond, modifications of the acetyl moiety can introduce functionalities that are amenable to oxidation. For instance, α-hydroxylation followed by oxidation could yield an α-keto-aldehyde derivative, although this is a less common transformation for this specific scaffold.

Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized. The nature of the ylide determines the structure of the resulting olefin.

Condensation Reactions: The carbonyl group can also undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines can form hydrazones, which can be further cyclized to generate pyrazole-containing quinoline derivatives. Similarly, condensation with hydroxylamine (B1172632) yields the corresponding oxime.

Table 1: Examples of Functional Group Interconversions of the Carbonyl Group

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Reduction | NaBH₄, Methanol | 1-(6-chloroquinolin-4-yl)ethanol |

| Wittig Olefination | Ph₃P=CH₂, THF | 4-(1-propen-2-yl)-6-chloroquinoline |

| Hydrazone Formation | H₂NNH₂, Ethanol (B145695) | This compound hydrazone |

| Oxime Formation | NH₂OH·HCl, Pyridine | This compound oxime |

Directed Halogenation and Derivatization on the Quinoline Ring

The 6-chloroquinoline ring system provides opportunities for further functionalization through electrophilic aromatic substitution and other derivatization reactions. The existing chloro and acetyl groups influence the regioselectivity of these transformations.

Electrophilic Halogenation: Further halogenation of the quinoline ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable initiator, which may lead to substitution at the C3 position of the quinoline ring, influenced by the directing effects of the existing substituents. Similarly, iodination can be performed using reagents like N-iodosuccinimide (NIS).

Nitration and Sulfonation: Although less common for this specific substrate due to the deactivating nature of the chloro and acetyl groups, nitration (using a mixture of nitric and sulfuric acid) or sulfonation (using fuming sulfuric acid) could potentially introduce nitro or sulfonic acid groups onto the quinoline ring, likely at positions meta to the deactivating groups.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing a wide range of substituents, including aryl, heteroaryl, vinyl, and amino groups, thereby enabling extensive derivatization of the quinoline core.

Table 2: Potential Derivatization Reactions on the Quinoline Ring

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 1-(3-bromo-6-chloroquinolin-4-yl)ethan-1-one |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 1-(6-arylquinolin-4-yl)ethan-1-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 1-(6-aminoquinolin-4-yl)ethan-1-one |

Synthesis of Chiral Analogs and Stereochemical Control

The carbonyl group of this compound is a prochiral center, and its reduction leads to the formation of a chiral secondary alcohol. The synthesis of enantiomerically pure or enriched chiral analogs is of significant interest in medicinal chemistry.

Asymmetric Reduction: The most direct approach to obtaining chiral 1-(6-chloroquinolin-4-yl)ethanol is through the asymmetric reduction of the ketone. This can be achieved using chiral reducing agents or catalytic systems. Common methods include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation using chiral metal complexes (e.g., Ru-BINAP). Biocatalytic reductions using enzymes like ketoreductases from various microorganisms can also provide high enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: An alternative strategy involves the use of chiral auxiliaries. nih.govmdpi.com A chiral auxiliary can be attached to a precursor molecule, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is established, the auxiliary is removed. While less direct for the reduction of the ketone itself, this approach can be valuable in more complex syntheses of chiral derivatives.

The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, reagents, and reaction conditions.

Combinatorial Synthesis and Library Generation Strategies for Structure-Activity Relationship (SAR) Studies

To efficiently explore the chemical space around the this compound scaffold and establish structure-activity relationships, combinatorial synthesis and library generation techniques are employed. nih.gov

Solid-Phase Synthesis: One powerful strategy is solid-phase synthesis, where the quinoline core or a building block is attached to a solid support (resin). nih.govnih.gov This allows for the use of excess reagents and simplified purification through washing. For instance, a resin-bound amine could be reacted with a 4-acetyl-6-chloroquinoline derivative to immobilize the scaffold, followed by a series of parallel reactions to introduce diversity at various positions. Cleavage from the resin at the final step yields the library of compounds.

Parallel Synthesis: In parallel synthesis, a large number of reactions are carried out simultaneously in separate reaction vessels, often in a multi-well plate format. This approach can be used to generate a library of derivatives by reacting this compound with a diverse set of reagents. For example, a library of hydrazones could be created by reacting the starting ketone with a collection of different hydrazines.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from a common starting material. Starting with this compound, a series of branching reaction pathways can be designed to create a library of compounds with significant skeletal diversity, exploring different regions of chemical space.

These high-throughput synthesis strategies are invaluable for rapidly generating a large number of analogs for biological screening, which is essential for identifying lead compounds and optimizing their properties.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 1-(6-Chloroquinolin-4-yl)ethan-1-one (B6257470), HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₁H₈ClNO.

A primary fragmentation event would likely involve the cleavage of the bond between the acetyl group and the quinoline (B57606) ring, leading to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43 and a 6-chloroquinolin-4-yl radical. Alternatively, the loss of a methyl radical (•CH₃) from the molecular ion would generate a [M-15]⁺ ion, corresponding to the 6-chloro-4-quinolinoyl cation. Subsequent fragmentation of the quinoline ring system could involve the loss of chlorine, hydrogen cyanide (HCN), or other small neutral molecules, providing further structural confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Analysis for this compound

| Ion | Predicted m/z | Possible Formula | Description |

| [M]⁺ | 205.0294 | C₁₁H₈ClNO⁺ | Molecular Ion |

| [M-CH₃]⁺ | 190.0063 | C₁₀H₅ClNO⁺ | Loss of a methyl radical |

| [M-CO]⁺ | 177.0345 | C₁₀H₈ClN⁺ | Loss of carbon monoxide |

| [C₉H₅ClN]⁺ | 162.0110 | C₉H₅ClN⁺ | Loss of acetyl radical |

| [C₂H₃O]⁺ | 43.0184 | C₂H₃O⁺ | Acetyl cation |

Note: The predicted m/z values are calculated based on the exact masses of the most abundant isotopes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While a complete set of 2D NMR spectra for this compound is not available in the reviewed literature, the expected correlations can be predicted based on its structure and data from related quinoline derivatives. acs.orgnih.govacs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the quinoline ring, correlations would be expected between adjacent aromatic protons, for example, between H-2 and H-3, and between H-5, H-7, and H-8. The protons of the acetyl group would not show any COSY correlations as they are an isolated methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the quinoline ring and the methyl and carbonyl carbons of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the acetyl protons (H-1') to the carbonyl carbon (C-1') and the C-4 of the quinoline ring. Correlations from the quinoline protons to adjacent and geminal carbons would help to piece together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively rigid molecule like this compound, NOESY could reveal through-space interactions between the acetyl protons and the H-3 and H-5 protons of the quinoline ring, helping to define its preferred conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| 2 | 8.9 - 9.1 | 150 - 152 | C-3, C-4, C-8a |

| 3 | 7.5 - 7.7 | 121 - 123 | C-2, C-4, C-4a |

| 4a | - | 148 - 150 | - |

| 5 | 8.0 - 8.2 | 128 - 130 | C-4, C-6, C-7, C-8a |

| 6 | - | 135 - 137 | - |

| 7 | 7.6 - 7.8 | 126 - 128 | C-5, C-6, C-8, C-8a |

| 8 | 8.1 - 8.3 | 130 - 132 | C-6, C-7, C-8a |

| 8a | - | 128 - 130 | - |

| 1' (C=O) | - | 198 - 202 | - |

| 2' (CH₃) | 2.6 - 2.8 | 25 - 28 | C-1', C-4 |

Note: Predicted chemical shift ranges are based on data from similar quinoline structures and general substituent effects.

Solid-State NMR for Crystalline Form Characterization

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. In the case of this compound, ssNMR could be employed to characterize its crystalline form(s). Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments, can distinguish between different polymorphs as the chemical shifts of carbon atoms are sensitive to the local electronic environment, which differs in various crystal packing arrangements. Furthermore, ssNMR can provide insights into intermolecular interactions, such as π-π stacking of the quinoline rings, in the solid state.

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. nih.govmalariaworld.orgresearchgate.netmalariaworld.org The symmetric breathing modes of the quinoline ring are often strong in the Raman spectrum. The C=O stretch would also be observable, although potentially weaker than in the FT-IR spectrum. The C-Cl stretch may also give a characteristic Raman signal. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2900 - 3000 | 2900 - 3000 |

| C=O (Ketone) | Stretching | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the quinoline ring system and the orientation of the acetyl group relative to the ring. Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as hydrogen bonding (if any), halogen bonding, and π-π stacking, which govern the solid-state architecture. While a crystal structure for the parent compound was not found, analysis of related structures suggests that the quinoline ring would be essentially planar. The acetyl group's conformation would be of particular interest, as steric and electronic effects would influence its rotational position.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The compound this compound is achiral as it does not possess any stereogenic centers and lacks any element of chirality. Therefore, it will not exhibit any optical activity, and CD and ORD spectroscopy are not applicable for its structural characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular properties of quinoline (B57606) derivatives. For "1-(6-Chloroquinolin-4-yl)ethan-1-one," DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. For "this compound," the quinoline ring is largely planar, while the acetyl group at the 4-position introduces a degree of rotational freedom.

Table 1: Representative Optimized Geometrical Parameters for This compound (B6257470) (Illustrative Data) This table presents expected values based on DFT calculations of similar quinoline structures. Specific experimental or calculated data for this exact molecule is not readily available in published literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (acetyl) | ~1.23 |

| Bond Length (Å) | C-C (ring-acetyl) | ~1.49 |

| Bond Length (Å) | C-Cl | ~1.74 |

| Bond Angle (°) | O=C-C (acetyl) | ~120.5 |

| Dihedral Angle (°) | C(ring)-C(ring)-C-O (acetyl) | ~0 or ~180 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For "this compound," the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO is likely localized on the quinoline ring and the electron-withdrawing acetyl group. The presence of the chlorine atom and the acetyl group would influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) Values are representative and based on studies of analogous quinoline derivatives.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In "this compound," the most negative potential is expected to be located around the oxygen atom of the acetyl group and the nitrogen atom of the quinoline ring, making these sites favorable for interactions with electrophiles. The hydrogen atoms and regions near the chlorine atom would exhibit positive potential, indicating them as possible sites for nucleophilic interaction.

Vibrational Frequency Analysis and Spectroscopic Simulations

Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion.

For "this compound," characteristic vibrational frequencies would include the C=O stretching of the acetyl group, C-Cl stretching, and various C-H and C-N stretching and bending modes of the quinoline ring. Theoretical simulations of the spectra can be compared with experimental data to validate the computational model.

Table 3: Key Predicted Vibrational Frequencies for this compound (Illustrative Data) Frequencies are typically scaled to better match experimental values.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (acetyl) | 1680 - 1710 |

| C-N Stretch (ring) | 1350 - 1400 |

| C-Cl Stretch | 700 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations can provide insights into how the molecule moves, flexes, and interacts with its environment, such as a solvent.

An MD simulation of "this compound" in a solvent like water or ethanol (B145695) would reveal information about its solvation shell and the formation of hydrogen bonds. The interactions between the solvent molecules and the polar regions of the compound, such as the acetyl oxygen and the quinoline nitrogen, would be of particular interest. These simulations are crucial for understanding the compound's behavior in a biological or chemical system. For instance, studies on similar quinoline derivatives have utilized MD simulations to investigate their stability and interactions in aqueous solutions. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models use molecular descriptors, which are numerical representations of the chemical's structure, to predict its activity or properties.

While no specific QSAR or QSPR studies focusing solely on "this compound" are prominently available, this compound could be included in larger datasets of quinoline derivatives for developing such models. Descriptors derived from its computational analysis, such as HOMO-LUMO energies, dipole moment, and molecular surface area, would be valuable inputs for these models. For example, QSAR models are often developed for series of quinoline analogues to predict their antimalarial activity, where descriptors related to electronic and steric properties are typically important.

Molecular Docking Studies for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to predict the interaction between a small molecule ligand and a protein target, providing critical information about binding affinity and mode of action. For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

Research on quinoline analogues has demonstrated their potential to bind to a variety of biological targets, including enzymes and receptors implicated in cancer, malaria, and bacterial infections. nih.govtandfonline.comjneonatalsurg.com For instance, studies on novel quinoline derivatives targeting hepatocyte growth factor (HGF) receptors for anticancer applications have shown higher docking scores compared to standard drugs like gefitinib. benthamdirect.com In one study, a 4-hydroxy-2-quinolone analogue was docked into the active site of Anaplastic Lymphoma Kinase (ALK), a target in lung cancer therapy. The compound showed a strong docking score of -8.054 kcal·mol⁻¹, forming key hydrogen bonds with residues Met1199 and Glu1197, similar to the co-crystallized inhibitor, Entrectinib. mdpi.com

Similarly, docking studies of quinoline derivatives against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated antimalarial target, revealed high binding affinities. jneonatalsurg.com One derivative, 6-methoxyquinoline, displayed a binding affinity of -10.2 kcal/mol, forming stable hydrogen bonds with key residues like Ile14, Asp54, and Phe58. jneonatalsurg.com Another study focused on quinoline/thiazinan-4-one hybrids as antibacterial candidates against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting the S. aureus Murb protein, with docking results correlating strongly with experimental antibacterial activity. rsc.org

These studies highlight a common methodology where the 3D structure of the target protein is used to predict how ligands like this compound and its analogs would bind. The binding energy, number of hydrogen bonds, and interactions with key amino acids are crucial parameters evaluated to predict the inhibitory potential of the compounds. benthamdirect.comnih.gov

| Quinoline Derivative Class | Protein Target | Disease Context | Reported Binding Affinity / Docking Score | Key Interacting Residues |

|---|---|---|---|---|

| 4-hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | Lung Cancer | -8.054 kcal·mol⁻¹ | Met1199, Glu1197 |

| 6-methoxyquinoline | P. falciparum dihydrofolate reductase (PfDHFR) | Malaria | -10.2 kcal/mol | Ile14, Asp54, Phe58 |

| Quinoline/thiazinan-4-one hybrids | S. aureus Murb protein | Bacterial Infection (MRSA) | Data correlated with MIC values | Not specified |

| 4-amino-7-chloroquinoline | P. falciparum dihydrofolate reductase (PfDHFR) | Malaria | -9.8 kcal/mol | Not specified |

Cheminformatics and Virtual Screening for Analog Design and Prioritization

Cheminformatics combines computational methods to analyze large datasets of chemical compounds. Coupled with virtual screening, it allows for the rapid filtering of extensive compound libraries to identify molecules with a high probability of being active against a specific target. nih.govals-journal.com This approach is essential for designing and prioritizing new analogs of this compound.

A key component of this process is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ijprajournal.com Online tools and software like SwissADME, admetSAR, and ProTox-II are frequently used to evaluate the pharmacokinetic and toxicity profiles of designed quinoline derivatives in silico. benthamdirect.comijprajournal.com These predictions help filter out compounds with poor drug-like properties, such as low oral bioavailability or high toxicity, early in the discovery process. benthamdirect.comijprajournal.com For example, in silico evaluations of novel quinoline derivatives targeting HGF receptors found them to be orally bioavailable with suitable pharmacokinetic properties. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool used in the design of new quinoline derivatives. nih.gov QSAR models correlate the chemical structure of compounds with their biological activity. By building robust and validated QSAR models for a series of compounds, researchers can predict the activity of newly designed molecules. nih.gov For a series of 4-(2-fluorophenoxy) quinoline derivatives, a QSAR model was developed to predict their c-MET kinase inhibition potential, showing that molecular mass, electronegativity, and partial charges influenced activity. nih.gov Such models are valuable for virtual screening and the rational design of new, more potent antitumor compounds. nih.gov

Virtual screening campaigns often start with a large database of compounds which are then docked into the active site of a target protein. nih.govals-journal.com The top-scoring compounds are then subjected to further analysis, including ADMET prediction and visual inspection of their binding modes, to prioritize them for synthesis and biological testing. tandfonline.com

| Tool/Method | Application | Predicted Properties |

|---|---|---|

| Virtual Screening (e.g., Glide, AutoDock) | Filtering large compound libraries to identify potential hits. | Binding affinity, binding mode. |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity based on chemical structure. | Inhibitory concentration (IC₅₀), binding affinity. |

| ADMET Prediction (e.g., SwissADME, admetSAR) | Assessing drug-likeness and pharmacokinetic properties. | Oral bioavailability, blood-brain barrier penetration, toxicity, carcinogenicity. |

| Pharmacophore Mapping | Identifying essential 3D features for biological activity. | Hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings. |

Prediction of Reaction Mechanisms and Reactivity Indices

Theoretical chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is employed to predict the reactivity of molecules and elucidate potential reaction mechanisms. For quinoline derivatives, these calculations provide insights into their electronic structure, stability, and sites susceptible to chemical reactions. tandfonline.comankara.edu.tr

A fundamental concept in this area is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity indices. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. DFT calculations have been used to evaluate the HOMO-LUMO gap for various quinoline derivatives to predict their inhibitory properties. tandfonline.comankara.edu.tr

These computational methods can also predict the outcome of chemical reactions. Machine learning models, trained on large datasets of experimental reactions, can anticipate the major product of a given set of reactants and reagents. mit.edu While these models may not always perfectly predict outcomes, especially for complex or novel reactions, they represent a significant advancement in computer-aided synthesis design. For example, a model might mispredict the reduction of a brominated quinolone in the presence of sodium borohydride (B1222165), instead favoring a more common debromination reaction. mit.edu Such predictions are based on learned patterns from thousands of reactions and can help chemists anticipate likely and alternative reaction pathways. mit.edu

Furthermore, computational tools can be used to perform "virtual reactions," extending the searchable chemical space by generating derivatives of promising compounds in silico. nih.govresearchgate.net This allows for the exploration of a vast number of potential molecules without the need for immediate synthesis, focusing resources on derivatives with the highest predicted activity and best drug-like properties. nih.gov

| Parameter | Significance | Method of Calculation |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Density Functional Theory (DFT) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Density Functional Theory (DFT) |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | DFT |

| Total Energy | A measure of the molecule's overall stability. | Semi-empirical methods (e.g., PM3), DFT |

| Dipole Moment | Indicates the polarity of the molecule, affecting solubility and intermolecular interactions. | Semi-empirical methods, DFT |

An article focusing solely on the mechanistic investigations of the chemical compound “this compound” cannot be generated at this time due to a lack of specific published research on its detailed molecular and cellular interactions.

Extensive searches for in vitro and in silico studies required to populate the requested sections—including target identification, enzyme inhibition, receptor binding, cellular pathway modulation, structure-activity relationships, and anti-proliferative effects with mechanisms of apoptosis induction—did not yield specific data for this compound.

While general methodologies and findings for related quinoline derivatives are available, applying such information would not adhere to the strict requirement of focusing exclusively on "this compound." Therefore, to maintain scientific accuracy and adhere to the provided instructions, the article cannot be written until specific research on this compound becomes available in the scientific literature.

Mechanistic Investigations of Molecular and Cellular Interactions in Vitro and in Silico

Assessment of Anti-proliferative Effects in Cancer Cell Lines (In Vitro Models)

Cell Cycle Arrest Analysis

Quinolin-4-one derivatives have been identified as potent modulators of the cell cycle, a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Studies on various substituted quinolin-4-ones have demonstrated their ability to halt cell cycle progression at different phases, thereby inhibiting the uncontrolled growth of cancer cells.

One notable study investigated the effects of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) on murine colorectal adenocarcinoma cells (CT-26). nih.gov The findings indicated that CHM-1 induced a significant arrest of the cell cycle at the G2/M phase. nih.gov This arrest was associated with a dose-dependent inhibition of cell viability. nih.gov The mechanism underlying this G2/M arrest was attributed to the inhibition of cyclin-dependent kinase 1 (CDK1) activity, a key regulator of the G2 to M phase transition. nih.gov A decrease in the protein levels of both CDK1 and its regulatory partners, Cyclin A and Cyclin B, was also observed. nih.gov

While direct studies on 1-(6-chloroquinolin-4-yl)ethan-1-one (B6257470) are not extensively available, the evidence from structurally similar compounds like CHM-1 suggests a plausible mechanism of action involving cell cycle perturbation. The chloro- and acetyl-substituents on the quinoline (B57606) core of this compound may influence its interaction with cell cycle regulatory proteins, potentially leading to a similar G2/M phase arrest. Further investigations are warranted to elucidate the precise effects of this specific compound on cell cycle dynamics in various cell lines.

| Compound | Cell Line | Effect | Key Molecular Target |

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 (murine colorectal adenocarcinoma) | G2/M phase arrest | Inhibition of CDK1 activity |

Autophagy Modulation and Senescence Induction

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins, playing a dual role in both cell survival and cell death. mdpi.com The modulation of autophagy has emerged as a promising strategy in cancer therapy. mdpi.com Chloroquine, a well-known antimalarial drug featuring a 4-chloroquinoline (B167314) core, is a widely studied autophagy inhibitor. mdpi.com It is known to block the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes. mdpi.com This disruption of the autophagic flux can lead to the accumulation of cellular waste and ultimately trigger cell death, particularly in cancer cells that rely on autophagy for survival under stress.

Given the structural similarity of this compound to the chloroquinoline moiety of chloroquine, it is conceivable that it may also possess autophagy-modulating properties. The presence of the chlorine atom at the 6-position of the quinoline ring is a key feature that could influence its interaction with components of the autophagic machinery.

Cellular senescence, a state of irreversible cell cycle arrest, is another important process in the context of aging and cancer. nih.gov Senescent cells can influence their microenvironment through the secretion of a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP). nih.gov While direct evidence linking this compound to senescence induction is currently lacking, the ability of some small molecules to induce senescence in cancer cells suggests a potential avenue for investigation. Senomorphic compounds can modulate the function of senescent cells, potentially delaying age-related pathologies. nih.gov

Investigation of Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Anti-parasitic) in Cell-Based Models (In Vitro)

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of pathogens. The mechanisms underlying these antimicrobial effects are diverse and often target essential microbial processes.

Inhibition of Essential Microbial Pathways

A critical target for antimicrobial agents is the inhibition of pathways that are essential for the survival and proliferation of microorganisms. One such pathway is folate biosynthesis, which is vital for the synthesis of nucleic acids and certain amino acids. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a validated target for antibacterial drugs. Studies on certain quinoline-2-one derivatives have demonstrated their ability to inhibit DHFR, leading to potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another established mechanism of action for quinoline-based drugs, particularly fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state that leads to lethal double-strand breaks in the bacterial chromosome. While this compound is not a fluoroquinolone, the quinoline core provides a structural basis for potential interactions with these topoisomerases.

Cell Wall/Membrane Disruption Studies

The integrity of the cell wall and cell membrane is paramount for microbial survival. Disruption of these structures can lead to leakage of cellular contents and ultimately cell death. Some antimicrobial compounds exert their effects by targeting the biosynthesis of cell wall components or by directly interacting with and disrupting the cell membrane. For instance, studies on naphthoquinone derivatives have shown that they can cause membrane damage and disrupt membrane integrity in both bacteria and fungi. mdpi.com While belonging to a different chemical class, these findings highlight membrane disruption as a viable antimicrobial mechanism that could be explored for quinoline derivatives like this compound. The lipophilic nature of the quinoline ring, potentially enhanced by the chloro-substituent, may facilitate its insertion into the lipid bilayer of microbial membranes, leading to a loss of structural integrity and function.

| Potential Antimicrobial Mechanism | Microbial Target | Example from Related Compounds |

| Inhibition of Folate Biosynthesis | Dihydrofolate Reductase (DHFR) | Quinoline-2-one derivatives against MRSA nih.gov |

| Inhibition of DNA Replication | DNA Gyrase and Topoisomerase IV | Fluoroquinolones |

| Membrane Disruption | Cell Membrane Integrity | Naphthoquinone derivatives mdpi.com |

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., Protein, Nucleic Acid Binding)

Understanding the direct physical interactions between a compound and its biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods can provide detailed insights into the binding affinity, kinetics, and thermodynamics of these interactions.

Non Biological Applications and Material Science Perspectives

Role as a Synthetic Intermediate for Advanced Heterocyclic Scaffolds and Complex Molecules

1-(6-Chloroquinolin-4-yl)ethan-1-one (B6257470) is a versatile precursor for the synthesis of more complex molecular architectures, primarily due to the reactivity of its acetyl group. The methyl group of the acetyl moiety is sufficiently acidic to participate in a variety of condensation reactions, while the carbonyl group is susceptible to nucleophilic attack.

One of the most prominent applications is in the Claisen-Schmidt condensation to synthesize chalcones (α,β-unsaturated ketones). In this base-catalyzed reaction, the ethanone (B97240) condenses with various aromatic aldehydes to yield quinolyl-chalcones. These chalcones are themselves crucial intermediates for synthesizing a variety of heterocyclic compounds, such as pyrazolines. The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoline rings through cyclization. This multi-step synthesis provides a reliable pathway to novel and elaborate heterocyclic systems.

The general reaction pathway is as follows:

Chalcone (B49325) Synthesis: this compound reacts with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a 1-(6-chloroquinolin-4-yl)-3-(aryl)prop-2-en-1-one (chalcone).

Pyrazoline Synthesis: The resulting chalcone undergoes a cyclocondensation reaction with hydrazine hydrate (or its derivatives) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, to yield a 2-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloroquinoline.

This synthetic utility allows for the creation of a diverse library of compounds by varying the substituted aldehyde used in the initial step.

| Reactant (Ar-CHO) | Intermediate Product (Chalcone) | Final Product (Pyrazoline) | Reference Reaction Type |

|---|---|---|---|

| Benzaldehyde | 1-(6-chloroquinolin-4-yl)-3-phenylprop-2-en-1-one | 6-Chloro-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoline | Claisen-Schmidt, Pyrazoline Synthesis |

| 4-Methoxybenzaldehyde | 1-(6-chloroquinolin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6-Chloro-4-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline | Claisen-Schmidt, Pyrazoline Synthesis |

| 4-Chlorobenzaldehyde | 1-(6-chloroquinolin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 6-Chloro-4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline | Claisen-Schmidt, Pyrazoline Synthesis |

Furthermore, the chlorine atom on the quinoline (B57606) ring can be a site for nucleophilic substitution reactions, allowing for the introduction of other functional groups and the construction of even more complex fused-ring systems, although this pathway is less explored compared to the reactions of the acetyl group.

Photophysical Properties and Potential Applications in Organic Electronics and Optoelectronic Materials

While specific photophysical data for this compound is not extensively documented in the literature, the inherent properties of the quinoline scaffold suggest potential in this area. Quinoline and its derivatives are known to possess interesting fluorescence properties, which have been widely utilized in the development of molecular probes and chemosensors.

The quinoline ring system is an aromatic heterocycle with π-conjugated bonds, which typically imparts fluorescent properties. The fluorescence characteristics, such as emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the ring. The presence of the electron-withdrawing chloro and acetyl groups on the this compound scaffold would be expected to modulate its electronic structure and, consequently, its absorption and emission properties. Derivatization of the acetyl group, for instance into Schiff bases or chalcones, would further extend the π-conjugation, likely leading to a bathochromic (red) shift in the fluorescence emission. While quantitative data for the title compound is unavailable, related quinoline derivatives have been successfully used as fluorophores in various applications.

Research into the non-linear optical (NLO) properties of organic molecules is a growing field, with applications in optical computing, data storage, and telecommunications. Molecules with significant NLO responses often feature a π-conjugated system flanked by electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer (ICT).

The structure of this compound contains a π-conjugated quinoline core and electron-withdrawing substituents. While this compound itself may not be a powerful NLO material, it serves as an excellent scaffold. Synthetic modification, for example, by reacting the acetyl group to introduce a strong electron-donating group, could create a "push-pull" system across the quinoline bridge, potentially leading to significant second or third-order NLO properties. Studies on other quinoline derivatives have demonstrated their promise as NLO materials, suggesting that appropriately functionalized derivatives of this compound could be viable candidates for optoelectronic applications.

Coordination Chemistry: Ligand Design for Metal Complexes and Catalysis

The field of coordination chemistry explores the formation of complexes between metal ions and organic molecules known as ligands. Quinoline and its derivatives are well-established ligands due to the presence of the nitrogen atom in the pyridine (B92270) ring, which has a lone pair of electrons available for coordination with a metal center.

This compound has the potential to act as a bidentate ligand. It can coordinate to a metal ion through two separate donor atoms:

The nitrogen atom of the quinoline ring.

The oxygen atom of the carbonyl group.

This chelation would form a stable five-membered ring with the metal ion, a favorable conformation in coordination chemistry. The formation of such metal complexes can dramatically alter the electronic and physical properties of both the organic ligand and the metal ion, leading to applications in catalysis, materials science, and sensing. For instance, Schiff bases derived from acetylquinolines are known to form stable complexes with various transition metals, and these complexes often exhibit enhanced biological or catalytic activity compared to the free ligands.

| Potential Donor Atom | Type | Role in Coordination | Potential Metal Ions |

|---|---|---|---|

| Quinoline Nitrogen | sp²-hybridized N | Primary coordination site (Lewis base) | Transition metals (e.g., Cu, Ni, Co, Zn, Ru, Pd) |

| Carbonyl Oxygen | sp²-hybridized O | Secondary coordination site, forms chelate ring | Transition metals (e.g., Cu, Ni, Co, Zn, Ru, Pd) |

Development as Chemical Probes for Biological Systems (Non-Clinical Research Tools)

Chemical probes are essential tools in chemical biology for studying and visualizing biological processes in non-clinical research settings. Fluorescent probes, in particular, allow for real-time monitoring of specific analytes, enzymes, or cellular environments. The quinoline scaffold is a popular core structure for such probes due to its favorable photophysical properties and synthetic accessibility.

This compound can serve as a platform for the development of novel chemical probes. The acetyl group is a synthetic handle that can be readily modified to install a recognition moiety (a group that selectively interacts with the target analyte) or to tune the probe's fluorescence response. For example, it can be converted into a Schiff base by reacting with an amine. If this amine is part of a receptor for a specific ion or molecule, the binding event could trigger a change in the fluorescence of the quinoline core, signaling the presence of the target. Quinoline-based probes have been successfully developed for detecting metal ions, reactive oxygen species, and specific biomolecules.

Applications in Sensing and Diagnostic Technologies (Non-Clinical)

Building on its potential as a chemical probe, derivatives of this compound could be applied in the development of chemosensors for non-clinical diagnostic and environmental monitoring. A chemosensor operates by producing a measurable signal (e.g., a change in color or fluorescence) upon binding to a specific target analyte.

The design of a sensor based on this molecule would involve its functionalization to incorporate a selective binding site. For instance, a derivative could be synthesized to selectively bind a particular metal ion. Upon coordination, the metal ion would perturb the electronic structure of the quinoline fluorophore, leading to a detectable change in its fluorescence intensity or emission wavelength. This "turn-on" or "turn-off" sensing mechanism is the basis for many modern fluorescent chemosensors. Given the established success of other quinoline derivatives in detecting analytes like copper ions (Cu²⁺) and aluminum ions (Al³⁺), there is a strong rationale for exploring the potential of this compound in this domain.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry, and the 1-(6-chloroquinolin-4-yl)ethan-1-one (B6257470) scaffold is a prime candidate for these technologies. oncodesign-services.com AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug targets and predict the efficacy and toxicity of new derivatives. nih.govmdpi.com

Deep learning models, for instance, can be trained to predict the biological activities and pharmacokinetic properties of novel this compound derivatives, significantly reducing the time and resources required for initial screening. nih.govresearchgate.net These models can also generate new molecular structures with desired therapeutic profiles. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can further elucidate the relationships between the chemical structure of these compounds and their biological activity, guiding the design of more potent and selective molecules. oncodesign-services.comnih.gov

Furthermore, AI can play a crucial role in predicting retrosynthetic pathways, streamlining the chemical synthesis of novel derivatives and reducing associated costs and timelines. oncodesign-services.com By integrating AI and ML, researchers can explore the vast chemical space around the this compound core with greater efficiency, accelerating the discovery of new therapeutic agents. nih.gov

Development of Advanced In Vitro Models for Deeper Mechanistic Elucidation

To gain a more profound understanding of the biological mechanisms of this compound and its analogues, the development and utilization of advanced in vitro models are paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of human physiology, leading to a high rate of failure in clinical trials. amerigoscientific.com

Organ-on-a-chip (OOC) technology offers a groundbreaking alternative. mlo-online.com These microfluidic devices can be engineered to mimic the structure and function of human organs, providing a more physiologically relevant environment for testing the efficacy and toxicity of drug candidates. amerigoscientific.comnih.gov For instance, a "liver-on-a-chip" could be used to study the metabolism of this compound derivatives and identify potential drug-drug interactions. nih.gov Similarly, disease-specific OOC models could be developed to investigate the compound's therapeutic effects in a more realistic context. mdpi.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, also offer significant advantages over 2D cultures by better mimicking the in vivo environment. mdpi.com These models can be used to study drug penetration, efficacy, and toxicity in a more accurate and predictive manner. mdpi.com The integration of AI and machine learning with these advanced in vitro models can further enhance preclinical studies by helping to optimize experimental parameters and analyze complex datasets. mdpi.com

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

While classic synthetic routes to quinoline (B57606) derivatives are well-established, there is a growing need for more efficient, cost-effective, and environmentally friendly methods for the production of this compound and its derivatives. ijpsjournal.comnih.gov Green chemistry principles are increasingly being applied to the synthesis of quinolines, focusing on minimizing waste, reducing energy consumption, and using less hazardous reagents. researchgate.neteurekaselect.com

Recent advancements in this area include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Solvent-free reaction conditions and the use of environmentally benign catalysts are also being explored to make quinoline production more sustainable. ijpsjournal.com Furthermore, the development of one-pot synthesis strategies and multicomponent reactions offers a more atom-economical approach to constructing the quinoline scaffold. researchgate.netnih.gov

The exploration of novel catalytic systems, including nanocatalysts, holds promise for developing highly efficient and recyclable methods for quinoline synthesis. acs.org Additionally, C-H bond functionalization strategies are emerging as powerful tools for the direct and selective introduction of functional groups onto the quinoline ring, offering a more streamlined approach to the synthesis of diverse derivatives. rsc.orgresearchgate.net

Uncovering Untapped Non-Biological Applications

The unique chemical structure of the quinoline scaffold suggests that this compound and its derivatives may possess valuable properties beyond their biological activities. Quinoline derivatives have found applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) and in the development of third-generation photovoltaics. researchgate.netacs.orgresearchgate.net

The electron-accepting nature of the quinoline ring system makes it a candidate for use in p-type semiconductors. researchgate.net The luminescent properties of some quinoline derivatives also make them attractive for applications in photonics. researchgate.net Further research into the electronic and photophysical properties of this compound and its derivatives could lead to the development of novel functional materials.

Other potential non-biological applications for quinoline derivatives include their use as catalysts, dyes, and in the oil refining industry. researchgate.net A systematic investigation into these possibilities could unlock new and valuable uses for the this compound scaffold.

Addressing Challenges in Specificity and Off-Target Interactions (In Vitro)

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to maximize efficacy and minimize side effects. For this compound and its derivatives, a thorough in vitro evaluation of their specificity and potential off-target interactions is essential.

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure influence biological activity. rsc.org By systematically altering different parts of the this compound molecule and assessing the impact on activity, researchers can identify key structural features responsible for target binding and selectivity. mdpi.com For example, the addition of electron-donating or electron-withdrawing groups at various positions on the quinoline ring can significantly affect the compound's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Computational methods, such as molecular docking and pharmacophore mapping, can be used to predict how these derivatives will interact with their biological targets at the molecular level. jneonatalsurg.com These in silico approaches can help to prioritize the synthesis of compounds with a higher predicted specificity. The development of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, is another strategy to enhance target selectivity and potentially achieve dual modes of action. nih.gov

Strategic Directions for Further Academic Exploration of the this compound Scaffold and its Derivatives

The this compound scaffold represents a rich starting point for further academic exploration. A key strategic direction will be the continued synthesis and biological evaluation of a diverse library of derivatives to fully map out the structure-activity landscape. researchgate.net This will not only aid in the development of more potent and selective therapeutic agents but also contribute to a more fundamental understanding of how quinoline-based compounds interact with biological systems.

Investigating the potential of these compounds against a broader range of diseases is another important avenue. While initial research may have focused on a specific therapeutic area, the diverse biological activities of quinoline derivatives suggest that the this compound scaffold may hold promise for treating other conditions. researchgate.netbiointerfaceresearch.comnoveltyjournals.com

Furthermore, a deeper investigation into the compound's mechanism of action is warranted. Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for their rational optimization and clinical development. nih.gov Collaborative efforts between synthetic chemists, biologists, and computational scientists will be essential to fully realize the therapeutic potential of the this compound scaffold. bioengineer.org The exploration of this chemical space also holds the potential for the discovery of novel biological probes to investigate cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Chloroquinolin-4-yl)ethan-1-one, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized quinoline scaffolds. For example, chlorination at the 6-position of quinoline can precede acetylation. Reaction optimization should focus on:

- Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation).

- Temperature control (e.g., maintaining 0–5°C during chlorination to minimize side products).

- Stepwise monitoring using TLC or HPLC to track intermediates .

- Yield improvement : Use Design of Experiments (DoE) to assess solvent polarity, stoichiometry, and reaction time. Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on quinoline’s aromatic protons (δ 7.5–8.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃).

- IR : Confirm carbonyl stretch (C=O at ~1680 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

- Crystallography :

- Use SHELXL (via SHELX suite) for structure refinement. Validate bond lengths/angles against similar quinoline derivatives. High-resolution data (≤1.0 Å) reduces thermal motion artifacts .

Q. What preliminary biological assays are suitable for assessing this compound’s bioactivity?

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding biological activity?

- Approach :

Re-evaluate docking parameters : Adjust protonation states of the quinoline nitrogen and acetyl group in molecular docking (e.g., using AutoDock Vina).

MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent.

Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity and compare with docking scores .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the compound’s reactivity?

- Computational methods :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The 6-chloro group’s electron-withdrawing effect reduces electron density at the 4-acetyl position, influencing nucleophilic attack sites.

- Experimental validation :

- Compare reaction rates with analogs (e.g., 6-fluoro vs. 6-chloro derivatives) in SNAr reactions .

Q. How should discrepancies in enzyme inhibition studies (e.g., conflicting IC₅₀ values) be addressed?

- Troubleshooting steps :

Assay standardization : Ensure consistent substrate concentrations and incubation times.

Enzyme source : Verify purity and activity of commercial enzymes (e.g., via SDS-PAGE).

Data normalization : Use Z-factor to evaluate assay robustness and exclude outlier replicates .

Q. What advanced techniques optimize crystallographic refinement for low-quality diffraction data?

- SHELXL features :

- Apply TWIN and BASF commands for twinned crystals.

- Use ISOR and DELU restraints to model disordered regions.

- Validate with R₁ (≤5%) and GooF (0.9–1.1) metrics .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data across different solvent systems?

- Methodology :

- Solvent polarity analysis : Measure logP (e.g., shake-flask method) to correlate with experimental solubility.

- Co-solvency studies : Use water-miscible solvents (e.g., DMSO) to enhance aqueous solubility.

- Thermodynamic modeling : Apply the Hansen Solubility Parameters (HSP) to predict miscibility gaps .

Q. What approaches validate the compound’s metabolic stability in contradictory in vitro vs. in vivo studies?

- Integrated workflow :

Microsomal assays : Compare liver microsome stability (human vs. rodent) with LC-MS quantification.

In vivo PK : Administer via IV/oral routes in rodent models; use compartmental modeling for clearance rates.

CYP inhibition profiling : Identify metabolizing enzymes contributing to discrepancies .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value | Reference Method |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| R₁ (all data) | ≤5% | SHELXL |

| C-Cl bond length | 1.73–1.75 Å | DFT |

Table 2 : Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0 | 62 |

| FeCl₃ | Toluene | 25 | 48 |

| None | DMF | 80 | 34 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.